rubidium(1+);acetate
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Overview
Description
It is a thiourea derivative with the molecular formula C6H7N3S and a molecular weight of 153.2 g/mol . This compound is characterized by the presence of a pyridine ring attached to a thiourea group, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-4-ylthiourea can be synthesized through the reaction of pyridine-4-amine with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst and is carried out at elevated temperatures to facilitate the formation of the thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of pyridin-4-ylthiourea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridin-4-ylthiourea derivatives.
Scientific Research Applications
Pyridin-4-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of pyridin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The pyridine ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Pyridin-4-ylthiourea can be compared with other thiourea derivatives such as:
Phenylthiourea: Similar structure but with a phenyl group instead of a pyridine ring.
Benzylthiourea: Contains a benzyl group attached to the thiourea moiety.
Methylthiourea: Has a methyl group instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in pyridin-4-ylthiourea imparts unique properties, such as increased solubility in polar solvents and enhanced biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
rubidium(1+);acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKDYADEBOSPL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Rb+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].[Rb+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O2Rb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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